(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is a complex organophosphorus compound It is characterized by the presence of a phosphinan ring, a chloroaniline group, and an azane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide typically involves the reaction of 3-chloroaniline with a phosphinic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxido group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its unique structure allows for selective targeting of specific enzymes, reducing the risk of side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2-(3-Chloroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Unique due to its specific combination of functional groups.
(2-(3-Bromoanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Similar structure but with a bromo group instead of a chloro group.
(2-(3-Fluoroanilino)-5-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)(hydroxy)azane oxide: Contains a fluoro group, leading to different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it valuable for various applications, from synthetic chemistry to drug development.
Properties
CAS No. |
20933-92-0 |
---|---|
Molecular Formula |
C10H12ClN2O5P |
Molecular Weight |
306.64 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12ClN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-3-8(11)5-9/h2-5H,6-7H2,1H3,(H,12,16) |
InChI Key |
QQVBDURDWCTDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.